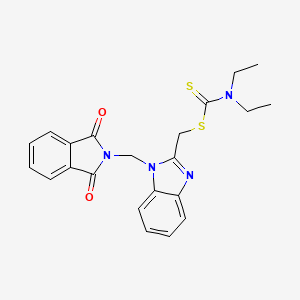
1,2,4-Triazolo(3,4-a)phthalazine, 3-(methylthio)-6-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazolo(3,4-a)phthalazine, 3-(methylthio)-6-phenyl- is a heterocyclic compound that belongs to the class of triazolophthalazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a phthalazine moiety, makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine, 3-(methylthio)-6-phenyl- typically involves the reaction of 1,2,4-triazole derivatives with phthalazine derivatives under specific conditions. One common method involves the use of 1-(2H)-phthalazinone and (1-methyl-3-oxo-3-phenyl-1-propenyl)hydrazone as starting materials . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Análisis De Reacciones Químicas
1,2,4-Triazolo(3,4-a)phthalazine, 3-(methylthio)-6-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles such as amines or thiols.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2,4-Triazolo(3,4-a)phthalazine, 3-(methylthio)-6-phenyl- has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Research: The compound has shown activity against various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine, 3-(methylthio)-6-phenyl- involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain kinases such as c-Met and VEGFR-2, which are involved in cell signaling pathways that regulate cell growth and survival . The compound binds to the active site of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cancer cell proliferation and induction of apoptosis.
Comparación Con Compuestos Similares
1,2,4-Triazolo(3,4-a)phthalazine, 3-(methylthio)-6-phenyl- can be compared with other similar compounds such as:
1,2,4-Triazolo(4,3-a)pyrazine derivatives: These compounds also exhibit kinase inhibitory activity and have been studied for their anticancer properties.
3-Methyl-1,2,4-triazolo(3,4-a)phthalazine monohydrate: This compound has similar structural features but differs in its substituents, leading to variations in its biological activity.
The uniqueness of 1,2,4-Triazolo(3,4-a)phthalazine, 3-(methylthio)-6-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazolophthalazine derivatives.
Propiedades
Número CAS |
87540-84-9 |
|---|---|
Fórmula molecular |
C16H12N4S |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
3-methylsulfanyl-6-phenyl-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C16H12N4S/c1-21-16-18-17-15-13-10-6-5-9-12(13)14(19-20(15)16)11-7-3-2-4-8-11/h2-10H,1H3 |
Clave InChI |
ANYDHLGPGKEJLY-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NN=C2N1N=C(C3=CC=CC=C32)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[(3S,3aR,6S,6aS)-3-[4-[3-(benzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12716006.png)





